N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide
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Overview
Description
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic organic compound known for its diverse applications in medicinal and chemical research. The unique structure of the compound features both a pyrroloquinoline and a pyridine moiety, making it an interesting subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Stage: The synthesis typically begins with the formation of the pyrroloquinoline core. This involves cyclization reactions using appropriate starting materials under controlled conditions.
Intermediate Formation: The oxalamide linkage is introduced through a series of amidation reactions.
Final Assembly: The pyridine group is attached via nucleophilic substitution or similar coupling reactions.
Industrial Production Methods: For industrial production, scalable methods such as continuous flow synthesis are employed, ensuring consistency and efficiency. Reaction conditions are optimized for large-scale operations, often involving automated synthesis and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can undergo oxidation reactions to form various derivatives.
Reduction: Under appropriate conditions, it can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Active sites on the compound allow for various substitution reactions, providing a plethora of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Scientific Research Applications
In Chemistry
Used as a precursor for more complex organic molecules.
Serves as a test compound for studying reaction mechanisms.
In Biology
Studied for its potential effects on biological pathways, possibly as enzyme inhibitors.
In Medicine
In Industry
Used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The compound's mechanism of action primarily involves interactions with biological molecules through its functional groups. The pyrroloquinoline core may engage in hydrogen bonding, pi-stacking interactions, or covalent bonding, influencing biological pathways.
Molecular Targets and Pathways: Targets can include enzymes, receptors, and other proteins, altering their function and leading to potential therapeutic effects. Pathways involved often pertain to metabolic or signal transduction processes.
Comparison with Similar Compounds
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide can be compared to similar compounds such as:
Pyrroloquinolines: These compounds share the core structure but differ in functional groups, leading to varying biological activities.
Oxalamides: Commonly used as ligands in coordination chemistry, differing in their substituents which influence their binding properties.
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-16-9-14-8-15(7-13-4-2-6-23(16)17(13)14)22-19(26)18(25)21-11-12-3-1-5-20-10-12/h1,3,5,7-8,10H,2,4,6,9,11H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFRCEBPIHLLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CN=CC=C4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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